molecular formula C22H10F24O4 B092729 Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate CAS No. 18770-70-2

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate

Cat. No.: B092729
CAS No.: 18770-70-2
M. Wt: 794.3 g/mol
InChI Key: VHFSXFUPUAKWBS-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate is a fluorinated ester derivative of terephthalic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, particularly in the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester typically involves the esterification of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.

    Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Hydrolysis: Terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.

    Transesterification: Various ester derivatives depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate has several scientific research applications, including:

    Material Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.

    Surface Modification: Employed in surface functionalization to impart hydrophobic properties to materials.

    Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its biocompatibility and stability.

    Environmental Science: Studied for its role in the development of environmentally friendly materials and coatings.

Mechanism of Action

The mechanism of action of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is primarily related to its chemical structure. The presence of fluorinated alkyl chains imparts hydrophobicity and chemical resistance, making it suitable for various applications. The ester bonds allow for potential hydrolysis and transesterification reactions, enabling the compound to be modified for specific uses.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
  • Polyethylene terephthalate (PET)
  • Polybutylene terephthalate (PBT)
  • Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate

Uniqueness

This compound is unique due to its highly fluorinated alkyl chains, which provide exceptional hydrophobicity and chemical resistance compared to other terephthalate derivatives. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.

Properties

CAS No.

18770-70-2

Molecular Formula

C22H10F24O4

Molecular Weight

794.3 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2

InChI Key

VHFSXFUPUAKWBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester

Origin of Product

United States

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